Dehydromonacolin K, also known as Dehydromonacolin K, is a naturally occurring compound primarily found in red yeast rice, a fermented product of rice cultivated with the fungus Monascus purpureus. [, , ] While structurally similar to Monacolin K (Lovastatin), a well-known cholesterol-lowering agent, Dehydromonacolin K exhibits distinct properties and functionalities. [, ] This compound has garnered significant attention in scientific research due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. []
Dehydro Lovastatin is a key compound in the statin class of drugs, primarily known for its role in cholesterol-lowering therapies. It is a derivative of Lovastatin, which is produced by the fermentation of certain fungi, particularly Aspergillus terreus. Dehydro Lovastatin is characterized by its ability to inhibit the enzyme HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the bloodstream, making it an important therapeutic agent for managing hyperlipidemia and associated cardiovascular diseases.
Dehydro Lovastatin is primarily sourced from the fermentation processes involving Aspergillus terreus. This fungus has been extensively studied for its ability to produce various statins, including Lovastatin and its derivatives. The biosynthesis of Dehydro Lovastatin involves complex biochemical pathways that utilize specific precursors derived from primary metabolism.
Dehydro Lovastatin belongs to the class of compounds known as statins, which are competitive inhibitors of HMG-CoA reductase. Statins are further classified as natural or synthetic based on their origin. Dehydro Lovastatin is considered a natural statin due to its derivation from fungal sources.
The synthesis of Dehydro Lovastatin typically follows two main pathways: biosynthetic fermentation and chemical synthesis.
The chemical synthesis often requires multiple steps involving organic reactions such as oxidation, reduction, and cyclization. For example, lithium methoxide can be used for lactone opening, followed by silylation and hydrogenolysis to yield the desired compound .
Dehydro Lovastatin has a complex molecular structure characterized by a fused ring system that includes a decalin core and various functional groups such as hydroxyls and esters. The molecular formula is C₁₄H₁₄O₃.
The structural representation highlights key functional groups that contribute to its biological activity, particularly in inhibiting HMG-CoA reductase.
Dehydro Lovastatin undergoes several chemical reactions during both its biosynthesis and synthetic production:
The enzymatic pathways involved in its biosynthesis include specific enzymes such as polyketide synthases that catalyze the formation of intermediates leading to Dehydro Lovastatin .
Dehydro Lovastatin functions primarily by inhibiting HMG-CoA reductase, which plays a pivotal role in cholesterol biosynthesis. By blocking this enzyme, it effectively reduces the conversion of HMG-CoA to mevalonate, subsequently decreasing cholesterol levels.
Relevant data indicate that these properties are crucial for formulation into pharmaceutical products aimed at lowering cholesterol levels effectively.
Dehydro Lovastatin is primarily used in clinical settings for:
Dehydro Lovastatin (CAS Registry Number: 109273-98-5) is a chemically modified analog of the natural statin lovastatin, with the systematic IUPAC name: (1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate [7] [9] [10]. Its molecular formula is C24H34O4, corresponding to a molecular weight of 386.52 g/mol [1] [4]. The compound features a fully conjugated polyketide backbone characterized by a C2-C3 double bond in the hexahydronaphthalene ring system, distinguishing it from the dihydro analog lovastatin [7] [9]. This structural alteration eliminates two hydrogen atoms, resulting in the "dehydro" designation. The compound is pharmaceutically recognized as Lovastatin EP Impurity C, reflecting its status as a process-related impurity during lovastatin synthesis [4] [7] [9]. Alternative nomenclature includes α,β-dehydrolovastatin and dehydromonacolin K, acknowledging its biosynthetic relationship to monacolin metabolites [7] [9].
Table 1: Molecular Identification Profile of Dehydro Lovastatin
Property | Specification |
---|---|
CAS Registry Number | 109273-98-5 |
Molecular Formula | C24H34O4 |
Molecular Weight | 386.52 g/mol |
IUPAC Name | (1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-((R)-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate |
Synonyms | Lovastatin EP Impurity C, Dehydromonacolin K, L 642257, α,β-Dehydrolovastatin |
The stereochemical architecture of dehydro lovastatin encompasses five defined chiral centers with absolute configurations specified as 1S, 3R, 7S, 8S, and 8aR in the hexahydronaphthalene core, complemented by the 2R configuration in the dihydropyranone moiety and the 2S configuration in the 2-methylbutanoate side chain [9] [10]. This precise stereochemical arrangement is critical for molecular recognition properties. The C2-C3 double bond introduces significant conformational constraints, locking the decalin ring system into a rigid conformation that reduces molecular flexibility compared to lovastatin [7] [9]. Unlike lovastatin, which exists in equilibrium between lactone and hydroxy acid forms, dehydro lovastatin lacks the C7 hydrogen necessary for lactonization, existing exclusively in the open-chain esterified form [7] [9]. This absence of lactonization potential fundamentally alters its biological interactions. No naturally occurring stereoisomers have been documented, though theoretical epimerization at any chiral center would generate diastereomers with distinct three-dimensional topologies and potential variations in bioactivity [9].
Table 2: Stereochemical Features of Dehydro Lovastatin
Chiral Center | Absolute Configuration | Structural Role |
---|---|---|
C1 | S | Hexahydronaphthalene ring junction |
C3 | R | Methyl group orientation |
C7 | S | Conformation of polyketide chain |
C8 | S | Ester linkage to side chain |
C8a | R | Ring fusion geometry |
C2' (side chain) | S | 2-Methylbutanoate stereochemistry |
C2'' (pyranone) | R | Dihydropyranone ring conformation |
Dehydro lovastatin presents as an off-white to pale beige crystalline solid with a melting point range of 126-129°C [7]. Its solubility profile demonstrates marked lipophilicity, with sparing solubility in aqueous systems but moderate solubility in organic solvents including chloroform, dichloromethane, and methanol [7] [10]. The compound exhibits limited stability under standard laboratory conditions, requiring storage at -20°C in amber vials under inert atmosphere to prevent photochemical degradation and oxidative decomposition [7] [9] [10]. This sensitivity necessitates strict handling protocols during analytical characterization. While comprehensive crystallographic data remains limited in published literature, the conjugated double bond system likely influences solid-state packing efficiency and crystal lattice parameters [7]. The extended π-system resulting from the C2-C3 unsaturation contributes to its ultraviolet absorption characteristics, providing a basis for HPLC detection methods typically monitoring at 210-254 nm [2] [7]. The predicted boiling point of 530.5±50.0°C and density of 1.08±0.1 g/cm³ reflect its high molecular complexity [7].
Dehydro lovastatin occurs naturally as a minor byproduct in lovastatin biosynthesis by Aspergillus terreus and Monascus species, where it arises through incomplete reduction during polyketide chain processing [2] [5]. The biosynthetic pathway involves the iterative type I polyketide synthase LovB (nonaketide synthase) working in tandem with the trans-acting enoyl reductase LovC [5]. Dehydro lovastatin formation is postulated to result from the occasional failure of the enoyl reductase domain to catalyze the final reduction step at the C2-C3 position during the fourth or sixth cycle of polyketide elongation [5]. In engineered bioprocessing, specific fermentation conditions can be optimized to increase dehydro lovastatin yield:
Chemical synthesis routes remain challenging due to the compound's multiple stereocenters. Semi-synthetic approaches starting from natural lovastatin involve selective dehydrogenation using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), though this method risks over-oxidation and requires precise reaction control [7]. Recent advances in enzymatic engineering focus on modifying the LovC reductase domain to produce controlled quantities of the dehydro derivative for analytical reference standards [5].
Structurally, dehydro lovastatin differs from lovastatin (C24H36O5, MW 404.55 g/mol) through the introduction of a C2-C3 double bond, which reduces the molecular formula by H2O and decreases molecular weight by 18 Da [8] [9]. This unsaturation creates a planar region that alters molecular geometry and electronic distribution. Functionally, this structural modification significantly diminishes HMG-CoA reductase inhibitory activity. The rigid structure impairs optimal binding to the reductase's active site, which requires specific conformational flexibility for effective inhibition [6]. Additionally, the absence of lactonization potential prevents conversion to the active hydroxy acid form essential for pharmacological activity [6] [8].
In red yeast rice (RYR) preparations, dehydro lovastatin occurs as part of a complex monacolin profile alongside monacolins J, L, and X [6]. Analytical studies of RYR products demonstrate considerable variability in dehydro lovastatin content between different fermentation batches, typically ranging from 0.1-0.5% of total monacolins depending on fungal strain and processing conditions [6]. While lovastatin and simvastatin function as therapeutic agents targeting cholesterol biosynthesis, dehydro lovastatin primarily serves as an analytical reference standard for pharmaceutical quality control, ensuring the purity of commercial lovastatin formulations [4] [7] [9]. Its presence above threshold levels (>0.15%) in lovastatin active pharmaceutical ingredient indicates potential process optimization issues [7] [9].
Table 3: Structural and Functional Comparison with Lovastatin
Property | Dehydro Lovastatin | Lovastatin |
---|---|---|
Molecular Formula | C24H34O4 | C24H36O5 |
Molecular Weight | 386.52 g/mol | 404.55 g/mol |
C2-C3 Bond Status | Double bond | Single bond |
Lactonization Capability | Absent | Present |
Pharmacological Activity | Minimal HMG-CoA inhibition | Potent HMG-CoA inhibition |
Primary Role | Process impurity/Reference standard | Therapeutic agent |
Natural Occurrence | Minor byproduct in Aspergillus and Monascus cultures | Primary metabolite |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3